6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
Description
This compound features a pyridazine core substituted with a pyridin-2-yl amine group and a piperazine ring bearing a 4-methoxy-3-methylphenyl sulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the methoxy and methyl substituents modulate steric and electronic effects. Its molecular formula is estimated as C₂₁H₂₄N₆O₃S (molecular weight ~440–450 g/mol), inferred from structurally related compounds .
Properties
IUPAC Name |
6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-15-17(6-7-18(16)30-2)31(28,29)27-13-11-26(12-14-27)21-9-8-20(24-25-21)23-19-5-3-4-10-22-19/h3-10,15H,11-14H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNCCBZNRZSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 402.5 g/mol. The structural features include a piperazine ring and a sulfonyl group, which are known to enhance biological activity by improving solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₃S |
| Molecular Weight | 402.5 g/mol |
| Key Functional Groups | Piperazine, Sulfonyl |
The biological activity of the compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine moiety is particularly significant in modulating neurotransmitter systems, which may be relevant for treating neurological disorders . Additionally, the sulfonyl group enhances binding affinity to these targets, potentially increasing therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives similar to the compound . For instance, a series of 3,6-disubstituted pyridazines exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.37 to 2.62 µM . The mechanism involved alterations in cell cycle progression and induction of apoptosis in breast cancer cells, demonstrating the potential for similar activity in the target compound.
Antitubercular Activity
Another area of interest is the evaluation of compounds related to anti-tuberculosis activity. Certain derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values between 1.35 and 2.18 µM . This suggests that the target compound may also possess similar antitubercular properties due to its structural similarities.
Case Studies
- Study on Pyridazine Derivatives : A study synthesized several pyridazine derivatives and evaluated their anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231). The most potent compounds showed IC50 values as low as 1.37 µM and were effective in inducing apoptosis through cell cycle arrest .
- Antitubercular Evaluation : Research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed significant anti-tubercular activity, indicating that similar structures could be effective against tuberculosis .
Scientific Research Applications
Research indicates that compounds similar to 6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine exhibit significant biological activities, including:
1. Monoamine Oxidase Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. Inhibition of MAO-B has been particularly noted, which is relevant for neurodegenerative diseases such as Alzheimer's disease.
| Compound | Target | IC50 (µM) | Selectivity | Remarks |
|---|---|---|---|---|
| T3 | MAO-B | 0.039 | High | Reversible inhibitor |
| T6 | MAO-B | 0.013 | Very High | Less toxic to fibroblasts than T3 |
2. Cytotoxicity Assessment
Cytotoxicity studies using L929 fibroblast cells have demonstrated that related compounds exhibit low cytotoxicity at various concentrations, suggesting a favorable therapeutic index.
Case Studies
Several studies have investigated the therapeutic potential of pyridazine derivatives similar to this compound:
Neuroprotective Effects
Research has indicated that certain pyridazine derivatives can protect neuronal cells from oxidative stress, potentially offering new avenues for treating neurodegenerative disorders.
Cancer Treatment
Pyridazine derivatives have also been evaluated for their anticancer properties. One study reported that a related compound exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Chemical Reactions Analysis
Representative Reaction Conditions:
Functionalization of the Pyridin-2-ylamine Substituent
The N-(pyridin-2-yl)amine group is introduced via:
-
Buchwald-Hartwig amination of a halogenated pyridazine precursor (e.g., 6-chloropyridazin-3-amine) using pyridin-2-amine and a palladium catalyst .
-
Direct coupling of pre-formed pyridin-2-amine to the pyridazine core under Mitsunobu or Ullmann conditions .
Key Observations:
-
Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance regioselectivity and yield .
-
Steric hindrance from the sulfonamide group necessitates elevated temperatures (100–120°C) for efficient coupling .
Sulfonamide Group Reactivity
The 4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine moiety exhibits characteristic sulfonamide reactivity:
-
Acid/Base Stability : Stable under mild acidic (pH 4–6) and basic conditions (pH 8–10), but undergoes hydrolysis in strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) .
-
Nucleophilic Displacement : The sulfonyl group can act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents), though this is rare due to its electron-withdrawing nature .
Piperazine Ring Modifications
The piperazine ring participates in:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine site, though steric hindrance from the sulfonamide group limits reactivity .
-
Oxidation : Resistant to common oxidants (e.g., H₂O₂, KMnO₄) but forms N-oxide derivatives under strong oxidative conditions (e.g., mCPBA) .
Pyridazine Core Reactivity
The pyridazine ring undergoes:
-
Electrophilic Aromatic Substitution (EAS) : Limited reactivity due to electron deficiency from the sulfonamide and amine groups. Halogenation (e.g., Br₂/Fe) occurs selectively at the 5-position .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine to a piperazine analog, altering the pharmacological profile .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via cleavage of the sulfonamide bond .
-
Photodegradation : UV light induces radical formation at the pyridazine-piperazine junction, leading to dimerization .
Key Research Findings
-
Catalytic Selectivity : Palladium-mediated couplings favor the pyridin-2-ylamine group over competing sites due to electronic directing effects .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr rates by stabilizing transition states .
-
Byproduct Formation : Competing N-methylation of piperazine occurs if methylating agents (e.g., CH₃I) are present during synthesis .
Comparison with Similar Compounds
Structural Variations in Sulfonylpiperazine Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) :
- Solubility : Methoxy group in the target compound enhances aqueous solubility compared to chlorophenyl or alkyl sulfonyl derivatives .
Q & A
Q. What synthetic methodologies are recommended for constructing the piperazine-sulfonyl-pyridazine scaffold?
The synthesis involves multi-step reactions, typically starting with nucleophilic substitution or coupling reactions. For example:
- Step 1 : Sulfonylation of the piperazine ring using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the sulfonylated piperazine to a pyridazine core via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and elevated temperatures (80–100°C) .
- Step 3 : Final functionalization with a pyridin-2-ylamine group via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMSO .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- ¹H/¹³C NMR : Assign peaks by comparing with analogs, e.g., the deshielded proton at δ 8.2–8.5 ppm indicates pyridazine aromaticity, while methoxy groups appear as singlets near δ 3.8 ppm .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 455.18) to validate purity .
- X-ray crystallography : Resolve conformational flexibility of the piperazine-sulfonyl linkage (e.g., torsion angles between 60–90°) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
- Solubility/logP : Employ shake-flask methods or HPLC-based measurements to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Substituent variation : Replace the 4-methoxy-3-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to modulate receptor binding .
- Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to alter conformational dynamics and bioavailability (see analogs in ).
- Pyridazine core substitution : Compare pyridazin-3-amine derivatives with pyrimidine or triazine analogs to assess scaffold rigidity effects .
Q. What computational strategies predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-piperazine conformers in aqueous solution .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. How should conflicting biological data from different assay platforms be reconciled?
- Case example : If the compound shows high potency in kinase inhibition assays but low cytotoxicity, investigate off-target effects using proteome-wide profiling (e.g., KINOMEscan) .
- Assay conditions : Compare results under varying pH, serum concentrations, or ATP levels (e.g., ATP concentration impacts kinase inhibition IC₅₀) .
- Metabolic stability : Use liver microsome assays (e.g., human/rat) to identify rapid degradation pathways that reduce efficacy .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target engagement : Employ cellular thermal shift assays (CETSA) to confirm binding to intended kinases in live cells .
- CRISPR knockouts : Generate isogenic cell lines lacking the putative target (e.g., EGFR) to isolate compound-specific effects .
- Transcriptomics : Perform RNA-seq to identify downstream pathways modulated by the compound (e.g., apoptosis or cell-cycle arrest markers) .
Methodological Resources
| Technique | Application | Key Reference |
|---|---|---|
| Palladium-catalyzed coupling | Piperazine-pyridazine linkage | |
| CETSA | Target validation in live cells | |
| FEP calculations | SAR optimization | |
| KINOMEscan | Off-target profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
